Carglumic acid Carglumic acid Carglumic acid is a urea that is the N-carbamoyl derivative of L-glutamic acid. An orphan drug used to treat a deficiency in the enzyme N-acetylglutamate synthase, which leads to acute hyperammonaemia. It has a role as an orphan drug and a carbamylphosphate synthetase I activator. It is a N-acyl-L-glutamic acid and a member of ureas. It is a conjugate acid of a N-carbamoyl-L-glutamate(2-).
Carglumic acid is a drug used for the treatment of hyperammonemia in patients with a deficiency in N-acetyl glutamate synthase. This rare genetic disorder results in elevated blood levels of ammonia, which can eventually cross the blood–brain barrier and cause neurologic problems, cerebral edema, coma, and death. Carglumic acid was approved by the U.S. Food and Drug Administration (FDA) on 18 March 2010.
Carglumic acid is a Carbamoyl Phosphate Synthetase 1 Activator. The mechanism of action of carglumic acid is as a Carbamoyl Phosphate Synthetase 1 Activator.
Carglumic acid is a natural product found in Caenorhabditis elegans with data available.
Carglumic Acid is an orally active, synthetic structural analogue of N-acetylglutamate (NAG) and carbamoyl phosphate synthetase 1 (CPS 1) activator, with ammonia lowering activity. NAG, which is formed by the hepatic enzyme N-acetylglutamate synthase (NAGS), is an essential allosteric activator of the enzyme carbamoyl phosphate synthetase 1 (CPS 1). CPS 1 plays an essential role in the urea cycle and converts ammonia into urea. Upon oral administration, carglumic acid can replace NAG in NAGS deficient patients and activates CPS 1, which prevents hyperammonaemia.
Brand Name: Vulcanchem
CAS No.: 1188-38-1
VCID: VC0522727
InChI: InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1
SMILES: C(CC(=O)O)C(C(=O)O)NC(=O)N
Molecular Formula: C6H10N2O5
Molecular Weight: 190.15 g/mol

Carglumic acid

CAS No.: 1188-38-1

Cat. No.: VC0522727

Molecular Formula: C6H10N2O5

Molecular Weight: 190.15 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Carglumic acid - 1188-38-1

Specification

CAS No. 1188-38-1
Molecular Formula C6H10N2O5
Molecular Weight 190.15 g/mol
IUPAC Name (2S)-2-(carbamoylamino)pentanedioic acid
Standard InChI InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1
Standard InChI Key LCQLHJZYVOQKHU-VKHMYHEASA-N
Isomeric SMILES C(CC(=O)O)[C@@H](C(=O)O)NC(=O)N
SMILES C(CC(=O)O)C(C(=O)O)NC(=O)N
Canonical SMILES C(CC(=O)O)C(C(=O)O)NC(=O)N
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of Carglumic Acid

Structural Characteristics and Molecular Properties

Carglumic acid ((2S)-2-(carbamoylamino)pentanedioic acid) is a small organic molecule with the chemical formula C6H10N2O5\text{C}_6\text{H}_{10}\text{N}_2\text{O}_5 and a molecular weight of 190.154 g/mol . Its structure mimics endogenous NAG, featuring a glutamic acid backbone substituted with a ureido group at the α-carbon. This modification enables carglumic acid to bind CPS1’s allosteric site, compensating for NAG deficiency in genetic disorders . The compound’s stereochemistry (S-configuration) is critical for its activity, as demonstrated by reduced efficacy in enantiomeric forms .

Mechanism of Action: Targeting the Urea Cycle

Carglumic acid activates CPS1, the rate-limiting enzyme in the urea cycle that converts ammonia into carbamoyl phosphate . In NAGS deficiency, the absence of endogenous NAG halts CPS1 activity, causing toxic ammonia accumulation. By substituting for NAG, carglumic acid restores CPS1 function, enabling ammonia incorporation into the urea cycle (Figure 1) . Unlike nitrogen-scavenging agents (e.g., sodium benzoate), which divert ammonia to alternative pathways, carglumic acid directly addresses the enzymatic defect, offering a targeted mechanism .

Table 1: Comparative Mechanisms of Hyperammonemia Therapies

TherapyTarget PathwayMechanismOnset of Action
Carglumic acidUrea cycle (CPS1)Allosteric CPS1 activation24–48 hours
Sodium benzoateAlternative pathwaysGlycine conjugation48–72 hours
HemodialysisPhysical removalBlood filtrationImmediate

Therapeutic Applications in Hyperammonemia Disorders

Acute Hyperammonemia Management

In acute NAGS deficiency crises, carglumic acid (100–250 mg/kg/day) reduces plasma ammonia levels by 50% within 24 hours and normalizes concentrations within 72 hours when combined with hemodialysis . A retrospective analysis of 43 patients showed median ammonia levels decreased from 354 µmol/L to 89 µmol/L post-treatment (p < 0.001) . Early initiation correlates with improved neurocognitive outcomes, as delayed treatment risks cerebral edema and irreversible damage .

Chronic Maintenance Therapy

Long-term carglumic acid administration (median dose: 137 mg/kg/day) maintains ammonia levels within physiological ranges (11–35 µmol/L) . In a 5-year follow-up study, 94% of patients sustained normoammonemia without protein restriction or adjunct therapies . This allows dietary liberalization, addressing malnutrition risks in pediatric populations .

Clinical Research Findings and Efficacy Data

Short-Term Ammonia Reduction

A pivotal FDA-reviewed trial (n=43) demonstrated carglumic acid’s rapid efficacy:

Table 2: Ammonia Levels Pre- and Post-Treatment (72 Hours)

Patient CohortBaseline Ammonia (µmol/L)Post-Treatment (µmol/L)Reduction (%)
Neonates498 ± 16762 ± 1887.5
Infants321 ± 8945 ± 1286.0
Adults287 ± 7438 ± 986.7

Ammonia normalization (<80 µmol/L) occurred in 93% of cases, with no rebound hyperammonemia during follow-up .

Long-Term Outcomes and Survival

In a 10-year observational study, carglumic acid-treated patients exhibited:

  • 100% survival rate (vs. 65% in historical controls)

  • Normal neurodevelopmental scores in 82% of early-treated infants

  • Reduced hospitalization frequency (0.2 episodes/year vs. 3.1 pre-treatment)

Pharmacokinetics and Dosage Optimization

Absorption and Metabolism

Carglumic acid reaches peak plasma concentrations (TmaxT_{\text{max}}) within 3 hours post-administration . Oral bioavailability exceeds 90%, with no interaction with enteral feeding tubes . The drug undergoes minimal hepatic metabolism, excreted unchanged in urine (78%) and feces (22%) .

Dose-Response Relationships

Dose adjustments are guided by plasma ammonia monitoring:

  • Acute episodes: 150 mg/kg/day divided into 2–4 doses

  • Maintenance: 50–100 mg/kg/day once daily

Renal impairment necessitates dose reduction (25–50% for eGFR <30 mL/min) .

Future Directions and Research Opportunities

Expanded Indications: Liver Disease and CIT

Phase II trials are evaluating carglumic acid in cirrhosis-associated hyperammonemia (NCT04817918). Preliminary data show a 40% reduction in hepatic encephalopathy episodes .

Novel Formulations and Delivery Systems

Orally disintegrating tablets (ODTs) and pediatric granules are under development to enhance compliance in neonates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator